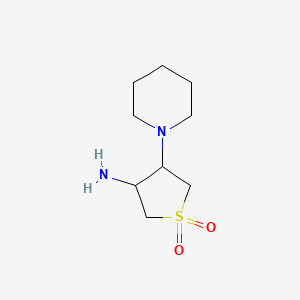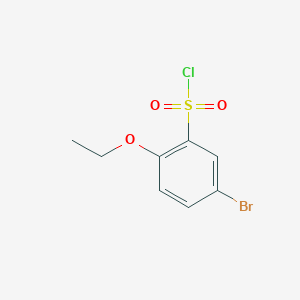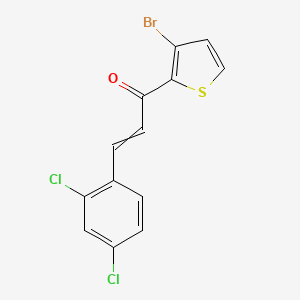
4-(4-Tert-butylphenyl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-tert-butylphenyl)-1,2-oxazol-5-amine (4-TBOA) is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of oxazole, a heterocyclic compound containing an oxygen and nitrogen atom, and is commonly used as a ligand in coordination complexes. 4-TBOA has been found to have a wide range of applications in biochemistry and physiology, and is also used in laboratory experiments.
科学的研究の応用
Synthesis and Crystal Structures
- Synthesis and Antitumor Activity : A study focused on the synthesis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which demonstrated significant antitumor activity against the Hela cell line. The synthesis involved the reduction of a precursor compound and was characterized by X-ray crystallography, revealing a monoclinic system with specific molecular dimensions and hydrogen bonding patterns contributing to its stability and bioactivity (Ye Jiao et al., 2015).
Anticancer and DNA/Protein Binding
- Anticancer Activity and DNA/Protein Binding : Another study synthesized Schiff base ligands and cyclometalated mononuclear complexes with potential anticancer activity. These complexes showed efficient binding with calf thymus DNA and bovine serum albumin, suggesting a mechanism of action involving minor groove and hydrophobic interactions, which could be relevant for the design of new anticancer drugs (S. Mukhopadhyay et al., 2015).
Asymmetric Synthesis of Amines
- Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, closely related to the oxazol-5-amine structure, have been highlighted as highly versatile intermediates for the asymmetric synthesis of a variety of amines. These compounds enable the synthesis of a wide range of enantioenriched amines, showcasing the utility of such structures in the synthesis of complex, biologically active molecules (J. Ellman et al., 2002).
Heterocyclic Compound Synthesis and Applications
- Synthesis of Novel Heterocyclic Compounds : A study on the synthesis of new heterocyclic compounds containing the 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring demonstrated antioxidative and antimicrobial activities. These compounds, derived from iminoester hydrochlorides and 4-tert-butylbenzhyrazide, show potential in the development of new therapeutic agents (N. Yildirim, 2020).
Electroluminescent Devices
- Electroluminescent Devices : Research on the synthesis of a triazole-triphenylamine derivative, including the tert-butylphenyl group, for use in electroluminescent devices highlighted the potential of such compounds in the development of high-performance electronic materials. The study demonstrated strong blue-green luminescence, high luminance, and good efficiency, indicating the applicability of these materials in advanced optoelectronic devices (T. Maindron et al., 2004).
Safety and Hazards
作用機序
Target of Action
It’s structurally related to 4-tert-butylphenol , which is known to be used in the production of epoxy resins and polycarbonate resins . It’s also used as a chain stopper in polymer science .
Mode of Action
4-tert-butylphenol, a related compound, is known to control molecular weight by limiting chain growth in polymer science . It’s also used in the production of glycidyl ether when reacted with epichlorohydrin and sodium hydroxide .
Biochemical Pathways
The related compound 4-tert-butylphenol is involved in diverse transalkylation reactions .
Pharmacokinetics
The related compound 4-tert-butylphenol is known to be a white solid that dissolves in basic water , which may suggest some degree of bioavailability.
Result of Action
The related compound 4-tert-butylphenol is known to be used in the production of various resins and as a plasticizer .
Action Environment
The related compound 4-tert-butylphenol is known to be a white solid with a distinct phenolic odor , suggesting that it may be stable under normal environmental conditions.
生化学分析
Biochemical Properties
4-(4-Tert-butylphenyl)-1,2-oxazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity or protein function. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme or protein it interacts with .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. High doses may lead to toxic or adverse effects, including cellular damage and organ toxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biochemical activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
4-(4-tert-butylphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQLQVQPSTWOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(ON=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388110 |
Source


|
| Record name | 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838875-87-9 |
Source


|
| Record name | 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)









![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

